molecular formula C12H21NO2 B14011433 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid,hydrochloride

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid,hydrochloride

Cat. No.: B14011433
M. Wt: 211.30 g/mol
InChI Key: XRYRJXQJSTWFDB-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid, hydrochloride is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of different stereoisomers from the same starting materials . The reaction conditions often involve the use of transition metal catalysts and specific ligands to achieve high enantioselectivity.

Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrochloride group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid, hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h10-11H,1-9H2,(H,14,15)

InChI Key

XRYRJXQJSTWFDB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCCC2C(=O)O

Origin of Product

United States

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